2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Library Generation
- Generation of Structurally Diverse Libraries : Compound 2, derived from 2-acetylthiophene, has been utilized as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates its versatility in chemical synthesis, contributing to the development of potential drug candidates and new materials (Roman, 2013).
Biological Applications
- Dynamin GTPase Inhibition : The tertiary dimethylamino-propyl moiety of compound 2 has been identified as critical for inhibiting dynamin GTPase, an enzyme involved in clathrin-mediated endocytosis. This highlights its potential application in studying cellular processes and as a lead compound in drug discovery (Gordon et al., 2013).
Materials Science
- Development of Polymeric Materials : New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been prepared, showing high thermal stability and solubility in polar organic solvents. These polymers' fluorescence properties and smooth, pinhole-free surface make them suitable for applications in optoelectronic devices and coatings (Hamciuc et al., 2005).
Heterocyclic Chemistry
- Heterocyclization Reactions : The compound has been used in the synthesis of new heterocyclic structures through reactions with aliphatic amines, leading to the formation of previously unknown oxazole and imidazole derivatives. This indicates its role in expanding the chemical space of heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Kornii et al., 2021).
Antimicrobial Agents
- Synthesis and Evaluation of Antimicrobial Agents : Compound 2 has been incorporated into the structure of new oxadiazoles evaluated for their antimicrobial activity. Certain derivatives showed significant activity against strains of S. aureus and P. aeruginosa, underscoring the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-8(2,9)7-10-6(13-11-7)5-12(3)4;;/h5,9H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIRNNUNPMYDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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